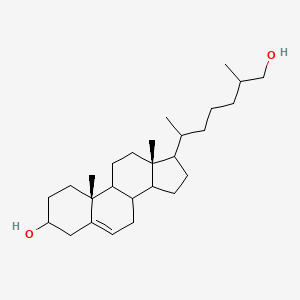

5,25R-Cholesten-3beta,26-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,25R-Cholesten-3beta,26-diol is a cholesterol metabolite that plays a significant role in lipid metabolism and inflammatory responses. It is an oxysterol, which is a type of oxidized cholesterol derivative. This compound has been identified as a potent regulator of lipid biosynthesis and has shown potential therapeutic applications in metabolic disorders, hyperlipidemia, diabetes, fatty liver diseases, and atherosclerosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,25R-Cholesten-3beta,26-diol involves several steps. One method includes the Diels-Alder reaction of a steroid containing a 5,7-diene and a DELTA24 double bond with an oxidizing agent to form a 24,25-oxido moiety. This intermediate is then treated with a reducing agent to cleave the adduct and convert the 24,25-oxido moiety to a 25-hydroxy group .

Industrial Production Methods: the synthesis typically involves chemical extraction and purification processes, such as reverse-phase high-performance liquid chromatography (HPLC) and tandem mass spectrometry analysis to confirm the structure .

Analyse Des Réactions Chimiques

Types of Reactions: 5,25R-Cholesten-3beta,26-diol undergoes various chemical reactions, including oxidation, reduction, and sulfation. These reactions are crucial for its role in regulating lipid metabolism and inflammatory responses .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include oxidizing agents, reducing agents, and sulfating agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound include its sulfated derivatives, such as 5-cholesten-3beta,25-diol disulfate. These derivatives have been shown to significantly inhibit cholesterol synthesis and decrease lipid levels in vivo .

Applications De Recherche Scientifique

5,25R-Cholesten-3beta,26-diol has a wide range of scientific research applications. In chemistry, it is used to study the regulation of lipid metabolism and the role of oxysterols in cellular processes. In biology, it is investigated for its effects on gene expression and inflammatory pathways. In medicine, it has potential therapeutic applications for treating metabolic disorders, hyperlipidemia, diabetes, fatty liver diseases, and atherosclerosis . Additionally, it is used in industry for developing new drugs and therapeutic agents targeting lipid-related diseases .

Mécanisme D'action

The mechanism of action of 5,25R-Cholesten-3beta,26-diol involves its interaction with nuclear receptors and transcription factors. It inhibits cholesterol synthesis by suppressing the activities of sterol regulatory element-binding proteins (SREBPs) and their target genes, including acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and HMG-CoA reductase . This compound also modulates inflammatory responses by affecting the expression of genes involved in lipid homeostasis and inflammation .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to 5,25R-Cholesten-3beta,26-diol include other oxysterols such as 25-hydroxycholesterol, 27-hydroxycholesterol, and 24-hydroxycholesterol . These compounds share structural similarities and play roles in regulating lipid metabolism and inflammatory responses.

Uniqueness: What sets this compound apart from other oxysterols is its potent regulatory effects on lipid biosynthesis and its dual role as a PPAR gamma agonist and LXR antagonist . This unique combination of activities makes it a promising candidate for therapeutic applications in metabolic and inflammatory diseases.

Propriétés

Formule moléculaire |

C27H46O2 |

|---|---|

Poids moléculaire |

402.7 g/mol |

Nom IUPAC |

(10R,13R)-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18?,19?,21?,22?,23?,24?,25?,26-,27+/m0/s1 |

Clé InChI |

FYHRJWMENCALJY-WXLCRPDQSA-N |

SMILES isomérique |

CC(CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C)CO |

SMILES canonique |

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-O-benzyl 4-O-tert-butyl 2,3,4a,5,6,8,9,9a-octahydro-1H-pyrazino[2,3-d]azepine-4,7-dicarboxylate](/img/structure/B14796713.png)

![[(3R)-3-amino-3-methyl-4-[1-methyl-5-[4-(4-methylphenyl)butanoyl]pyrrol-2-yl]butyl] dihydrogen phosphate](/img/structure/B14796723.png)

![N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-3-methylbutanamide](/img/structure/B14796730.png)

![tert-butyl N-[2-[(1S)-2-amino-1-(1-benzylpiperidin-4-yl)-1-(3-fluorophenyl)ethyl]cyclopentyl]carbamate](/img/structure/B14796761.png)